molecular formula C8H11N5O B12571822 6-amino-3-propyl-7H-purin-2-one CAS No. 195870-41-8

6-amino-3-propyl-7H-purin-2-one

Cat. No.: B12571822
CAS No.: 195870-41-8
M. Wt: 193.21 g/mol
InChI Key: AYQSGIQWPIYLJO-UHFFFAOYSA-N
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Description

6-amino-3-propyl-7H-purin-2-one is a purine derivative with a molecular formula of C8H11N5O This compound is structurally related to other purines, which are essential components of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-3-propyl-7H-purin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the alkylation of a purine derivative with a propyl group, followed by the introduction of an amino group at the 6-position. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide or acetonitrile, and catalysts like potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-amino-3-propyl-7H-purin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the purine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted purines.

Scientific Research Applications

6-amino-3-propyl-7H-purin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-amino-3-propyl-7H-purin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. It may act by inhibiting or activating these targets, thereby modulating various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Adenine: A naturally occurring purine base found in nucleic acids.

    Guanine: Another purine base that pairs with cytosine in DNA.

    Isoguanine: An isomer of guanine with similar chemical properties.

Uniqueness

6-amino-3-propyl-7H-purin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group and amino substitution at the 6-position differentiate it from other purines, potentially leading to unique interactions and applications.

Properties

IUPAC Name

6-amino-3-propyl-7H-purin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O/c1-2-3-13-7-5(10-4-11-7)6(9)12-8(13)14/h4H,2-3H2,1H3,(H,10,11)(H2,9,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQSGIQWPIYLJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C(=NC1=O)N)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50445684
Record name CTK0A0445
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195870-41-8
Record name CTK0A0445
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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